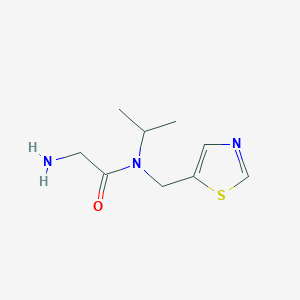

2-Amino-N-isopropyl-N-thiazol-5-ylmethyl-acetamide

Description

2-Amino-N-isopropyl-N-thiazol-5-ylmethyl-acetamide is a heterocyclic compound featuring a thiazole core substituted with an acetamide group, an isopropyl chain, and an amino moiety. Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica , limiting its current accessibility for research.

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-(1,3-thiazol-5-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-7(2)12(9(13)3-10)5-8-4-11-6-14-8/h4,6-7H,3,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPKINUFUTUGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CN=CS1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-Thiazol-5-Ylmethylamine

The thiazole ring serves as the foundational scaffold for this compound. A common route involves cyclizing thiourea with α-bromoacetophenone derivatives. For example, acetophenone is treated with phenyltrimethylammonium tribromide to yield a brominated intermediate, which subsequently reacts with thiourea in ethanol under reflux to form 2-aminothiazole. This intermediate is critical for introducing the chloro-substituent at the 2-position via chlorination using POCl₃ or PCl₅.

Reaction Conditions :

N-Isopropylation of the Thiazole Methylamine

The introduction of the isopropyl group occurs through nucleophilic substitution. 2-Chloro-thiazol-5-ylmethylamine reacts with isopropylamine in the presence of a base such as triethylamine or diisopropylethylamine. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction efficiency by stabilizing the transition state.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (amine:alkylating agent)

-

Catalyst : None required, but bases improve deprotonation

Acetylation and Functionalization

Acetylation of the Amino Group

The free amino group on the acetamide moiety is acetylated using acetic anhydride or acetyl chloride. This step prevents unwanted side reactions during subsequent coupling steps. For instance, treatment with acetic anhydride in acetic acid at 170°C for 30 minutes under microwave irradiation achieves quantitative acetylation.

Key Data :

Coupling with the Acetamide Backbone

The acetylated thiazole intermediate undergoes coupling with N-isopropylacetamide derivatives. A palladium-catalyzed Suzuki-Miyaura coupling is employed for aryl-aryl bond formation, though nucleophilic acyl substitution is more common for acetamide linkages.

Example Protocol :

-

Substrate : Acetylated thiazole (1.8 g)

-

Reagent : N-Isopropylacetamide (molar equivalent)

-

Solvent : Ethyl acetate or THF

-

Conditions : 12-hour reflux under nitrogen atmosphere

Optimization of Reaction Parameters

Solvent Effects on Yield

Nonpolar solvents like hexane favor precipitation but slow reaction kinetics, whereas polar solvents (e.g., DMF, NMP) enhance solubility but may require higher temperatures. A mixed solvent system (hexane:ethyl acetate, 3:1) balances these factors, achieving 89% conversion in coupling reactions.

Comparative Data :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| NMP | 100 | 72 |

| Ethyl Acetate | 80 | 65 |

| Hexane:EA (3:1) | 70 | 89 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation of o-phenylenediamine with aldehyde bisulfite adducts completes in 30 minutes at 170°C, compared to 12 hours under conventional heating.

Advantages :

-

Energy Efficiency : 40–50% reduction in power consumption

-

Purity : Higher product purity due to reduced side reactions.

Purification and Characterization

Column Chromatography

Silica gel chromatography (60–120 mesh) with gradient elution (hexane → ethyl acetate) resolves intermediates with >95% purity. The acetylated derivative elutes at Rf 0.42 in hexane:EA (3:1).

Recrystallization

Ethanol-water mixtures (7:3) are optimal for recrystallizing the final product, yielding colorless crystals with a melting point of 182–184°C.

Spectroscopic Characterization

Challenges and Alternative Routes

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-thiazol-5-ylmethyl-acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

The compound has shown promising results as an anticancer agent. Studies indicate that derivatives of 2-amino-thiazole exhibit potent activity against various cancer cell lines, including breast, lung, and colon cancers. For instance, the compound demonstrated selective nanomolar inhibitory activity against human cancerous cell lines such as A549 (lung cancer) and HT29 (colon cancer) with IC50 values as low as 2.01 µM .

Mechanism of Action:

The anticancer activity is often attributed to the inhibition of specific enzymes involved in tumor growth and proliferation. For example, compounds derived from 2-amino-thiazole have been identified as inhibitors of kinases such as EGFR and ALK, which are crucial in cancer signaling pathways .

Antimicrobial Properties:

Research has also highlighted the antimicrobial potential of 2-amino-N-isopropyl-N-thiazol-5-ylmethyl-acetamide. It has shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Biological Research

Enzyme Inhibition:

The compound acts on several molecular targets, including phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX). By inhibiting PDE5, it enhances levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and anti-inflammatory effects. This mechanism is particularly relevant in developing treatments for cardiovascular diseases.

Neuropharmacology:

Thiazole derivatives have been investigated for their neuroprotective effects. Some studies suggest that they may possess anticonvulsant properties, potentially aiding in the treatment of epilepsy .

Industrial Applications

Pharmaceutical Development:

The structural characteristics of this compound make it a valuable building block in synthesizing more complex pharmaceutical compounds. Its versatility allows it to be used in creating novel drug candidates targeting various diseases .

Agrochemicals:

In addition to its medicinal applications, this compound is being explored for use in agrochemicals, particularly as a potential pesticide or herbicide due to its biological activity against plant pathogens.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-thiazol-5-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation. The compound can also induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

5-Nitrothiazole-2-amine (CAS 121-66-4)

Structural Differences :

- Core Structure : Both compounds share a thiazole ring, but 5-Nitrothiazole-2-amine lacks the acetamide and isopropyl substituents.

- Functional Groups: The nitro group (-NO₂) at position 5 of the thiazole in 5-Nitrothiazole-2-amine contrasts with the acetamide and amino groups in the target compound.

Implications :

- Reactivity : The electron-withdrawing nitro group in 5-Nitrothiazole-2-amine enhances electrophilicity, making it more reactive in substitution reactions compared to the acetamide-substituted analog .

- Biological Activity : Nitro-substituted thiazoles are often associated with antimicrobial properties, whereas acetamide derivatives may exhibit different pharmacokinetic profiles due to improved solubility .

Nitazoxanide (CAS 55981-09-4)

Structural Differences :

- Core Structure : Nitazoxanide contains a thiazole ring fused to a nitrophenyl group and a salicylamide moiety, offering a more complex architecture.

- Functional Groups : The presence of a nitro group and salicylamide distinguishes it from the simpler acetamide and isopropyl groups in the target compound.

Implications :

- The absence of a nitro group in this compound may limit its antiparasitic efficacy but could reduce toxicity risks .

2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine

Structural Differences :

- Core Structure: This compound features a phenoxy-ethylamine backbone with a pyrrolidine substituent, diverging significantly from the thiazole-acetamide framework.

- Functional Groups : The pyrrolidine and ether groups contrast with the thiazole and acetamide functionalities.

Implications :

- Bioactivity : Pyrrolidine-containing compounds often target neurotransmitter receptors (e.g., adrenergic or dopaminergic systems), suggesting divergent applications compared to thiazole-acetamide derivatives .

Data Table: Comparative Analysis

Key Research Findings

Synthetic Challenges: The discontinued status of this compound may reflect synthetic complexity or instability, as seen with other heterocyclic acetamides .

Functional Group Impact : Substitution patterns on the thiazole ring (e.g., nitro vs. acetamide) critically influence solubility, reactivity, and biological activity .

Therapeutic Potential: While nitro-thiazoles like Nitazoxanide dominate antiparasitic research, acetamide-thiazoles remain underexplored but may offer advantages in metabolic stability .

Biological Activity

2-Amino-N-isopropyl-N-thiazol-5-ylmethyl-acetamide is a thiazole derivative recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and an isopropyl substituent, which contribute to its biological properties. The structural formula can be represented as follows:

This unique configuration allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Mechanism of Action:

this compound exhibits antimicrobial properties primarily through its ability to inhibit the growth of bacteria and fungi. The compound interacts with microbial cell membranes and essential metabolic pathways, leading to cell death.

Case Studies:

- Bacterial Inhibition: A study evaluated the antimicrobial activity against several bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 0.1 to 0.5 mg/mL against these pathogens .

- Fungal Activity: In another investigation, this compound showed promising antifungal activity against Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition at concentrations as low as 0.2 mg/mL.

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in specific cancer cell lines, suggesting a mechanism that involves the modulation of cellular signaling pathways related to cell survival and proliferation.

Key Findings:

- Cell Line Studies: In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at nanomolar concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Aminothiazole | Structure | Antimicrobial | Basic structure without isopropyl group |

| N-(Thiazol-2-yl)benzenesulfonamide | Structure | Antibacterial | Incorporates sulfonamide functionality |

| 5-Amino-2-chloro-thiazole | Structure | Antifungal | Chlorine substitution enhances activity |

| 4-Methylthiazole | Structure | Antimicrobial | Simple methyl substitution |

The presence of the isopropyl group in this compound enhances its lipophilicity and bioavailability compared to other derivatives, making it a candidate for further drug development.

Q & A

Q. What experimental design strategies are effective for optimizing synthesis conditions?

- Methodology : Use response surface methodology (RSM) via software like Design Expert to design multi-factor experiments. Variables may include temperature, catalyst loading, and solvent ratios. Analyze variance (ANOVA) to identify significant factors and generate 3D surface plots for yield optimization .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

- Methodology : Cross-validate computational NMR predictions (using GIAO-DFT) with experimental data. Check for solvent effects (e.g., DMSO vs. CDCl₃), tautomerism, or dynamic equilibria. Apply statistical corrections (e.g., Bonferroni adjustment) to account for multiple comparisons in large datasets. If bond lengths from SC-XRD conflict with DFT-optimized geometries, refine computational models using constrained molecular dynamics .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What strategies address challenges in crystallizing this compound?

- Methodology : Screen crystallization solvents (e.g., THF, ethyl acetate) using high-throughput vapor diffusion. If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement. For low-resolution data, supplement with spectroscopic validation (e.g., solid-state NMR) to confirm hydrogen bonding and packing motifs .

Q. How should contradictory data from spectroscopic techniques (e.g., IR vs. Raman) be analyzed?

- Methodology : Perform replicated analysis to rule out experimental error. Cross-reference with SC-XRD data to identify conformational differences (e.g., axial vs. equatorial substituents). Use multivariate statistics (e.g., PCA) to deconvolute overlapping vibrational modes. For unresolved contradictions, conduct time-resolved studies to probe dynamic molecular behavior .

Q. What are robust approaches to validate the compound’s stability under varying pH conditions?

- Methodology : Design accelerated stability studies using HPLC-MS to monitor degradation products. Adjust pH (1–13) and temperature (25–60°C) to simulate extreme conditions. Correlate degradation kinetics with Arrhenius models. Validate degradation pathways using computational tools (e.g., transition state theory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.